molecular formula C20H23N5O2 B14107532 N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14107532
M. Wt: 365.4 g/mol
InChI Key: NPXPGVQZZJLXIA-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the ethoxybenzyl group: This step involves the reaction of the triazole intermediate with 2-ethoxybenzyl chloride under basic conditions.

    Attachment of the ethylphenylamino group: This is typically done through a nucleophilic substitution reaction using 4-ethylphenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: This compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Chemical Biology: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl sulfonamide derivatives: These compounds share a similar benzyl group but differ in their functional groups and overall structure.

    Triazole derivatives: Other triazole compounds may have different substituents on the triazole ring, leading to variations in their chemical and biological properties.

Uniqueness

N-(2-ethoxybenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-3-14-9-11-16(12-10-14)22-19-18(23-25-24-19)20(26)21-13-15-7-5-6-8-17(15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

NPXPGVQZZJLXIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3OCC

Origin of Product

United States

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